1,1,1-trifluoro-4-phenylbut-3-yn-2-one
Overview
Description
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one is an organic compound with the molecular formula C10H5F3O It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a butynone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one can be synthesized through various methods. One common synthetic route involves the reaction of this compound with diphenyldiazomethane at 20°C in ethyl ether. This reaction leads to the formation of 4-(trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole through a [3+2]-cycloaddition followed by a [3+6]-cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings, with appropriate scaling up of reagents and optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one undergoes various types of chemical reactions, including:
Cycloaddition Reactions: As mentioned earlier, it reacts with diphenyldiazomethane through [3+2] and [3+6] cycloaddition reactions.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Diphenyldiazomethane: Used in cycloaddition reactions with this compound.
Ethyl Ether: Common solvent used in the reaction with diphenyldiazomethane.
Major Products Formed
4-(Trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole: Formed through cycloaddition reactions with diphenyldiazomethane.
Scientific Research Applications
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and cycloaddition reactions.
Biology and Medicine:
Industry: May be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one involves its participation in cycloaddition reactions. The trifluoromethyl group and the phenyl group play crucial roles in stabilizing reaction intermediates and facilitating the formation of complex cyclic structures. The molecular targets and pathways involved in its reactions are primarily related to the formation of pyrazole and oxepine derivatives .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1,1,1-Trifluoro-4-phenyl-3-butyn-2-ol: Another similar compound with a hydroxyl group.
Uniqueness
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one is unique due to its combination of a trifluoromethyl group, a phenyl group, and a butynone structure. This combination imparts distinct chemical reactivity and potential for forming complex cyclic structures through cycloaddition reactions .
Properties
CAS No. |
58518-08-4 |
---|---|
Molecular Formula |
C10H5F3O |
Molecular Weight |
198.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-phenylbut-3-yn-2-one |
InChI |
InChI=1S/C10H5F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H |
InChI Key |
LISOVATZGSPQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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